N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024741
InChI: InChI=1S/C19H20N4O5/c1-12-6-7-15(10-13(12)2)20-17(24)8-9-18(25)21-22-19(26)14-4-3-5-16(11-14)23(27)28/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)(H,21,25)(H,22,26)
SMILES: CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula: C19H20N4O5
Molecular Weight: 384.4 g/mol

N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide

CAS No.:

Cat. No.: VC1024741

Molecular Formula: C19H20N4O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide -

Specification

Molecular Formula C19H20N4O5
Molecular Weight 384.4 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamide
Standard InChI InChI=1S/C19H20N4O5/c1-12-6-7-15(10-13(12)2)20-17(24)8-9-18(25)21-22-19(26)14-4-3-5-16(11-14)23(27)28/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)(H,21,25)(H,22,26)
Standard InChI Key BCUJRKKGAPYPQU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator